Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Overview
Description
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C₈H₆BrF₃N₂O₂ and a molecular weight of 299.05 g/mol It is a derivative of picolinic acid and is characterized by the presence of amino, bromo, and trifluoromethyl groups attached to the pyridine ring
Scientific Research Applications
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Safety and Hazards
This compound is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce nitro derivatives .
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)picolinate: Lacks the bromo group, which may affect its reactivity and binding properties.
Methyl 3-amino-6-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chloro group instead of bromo, which can influence its chemical behavior.
Methyl 3-amino-6-bromo-5-(methyl)picolinate: Contains a methyl group instead of trifluoromethyl, altering its electronic properties.
Uniqueness
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is unique due to the combination of amino, bromo, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRCLLUKLUQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730720 | |
Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-18-0 | |
Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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